2-Propionylthiophene
Overview
Description
2-Propionylthiophene, also known as 1-(2-thienyl)-1-propanone, is an organic compound with the molecular formula C7H8OS. It is a derivative of thiophene, where a propionyl group is attached at the second position of the thiophene ring. This compound is a colorless to pale brown liquid with a distinct odor and is used in various chemical applications .
Mechanism of Action
Target of Action
Compounds with a thiazole ring, which is similar to the thiophene ring in 1-(2-thienyl)-1-propanone, have been found to exhibit diverse biological activities . They act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, 7-(2-Thienyl)-7-Deazaadenosine (AB61) has been found to be incorporated into both DNA and RNA, preferentially as a ribonucleotide . It affects DNA damage pathways and protein translation/folding machinery .
Biochemical Pathways
Biotin analogs such as 5-(2-thienyl) valeric acid (tva) have been used for rapid screening of strains with higher biotin production . Biotin is a coenzyme in carboxylation reactions, crucial for the natural growth, development, and overall well-being of both humans and animals .
Pharmacokinetics
A related compound, [3h]1-[1-(2-thienyl)cyclohexyl]piperidine (tcp), has been studied in sprague-dawley rats . The average elimination half-life was found to be 2.1 hours . The average distribution volumes were 27, 15.6, and 5.6 liters/kg for V beta, Vss, and Vc, respectively . Total body and renal clearance values were 132 and 1.1 ml/min/kg, respectively .
Result of Action
For example, 7-(2-Thienyl)-7-Deazaadenosine (AB61) showed nanomolar cytotoxic activities against various cancer cell lines .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
Compounds with a thiophene ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
The cellular effects of 1-(2-Thienyl)-1-propanone are not well-documented. Compounds with similar structures have been shown to influence various cellular processes. For instance, some thiophene derivatives have demonstrated cytotoxic activity on human tumor cell lines
Molecular Mechanism
The molecular mechanism of action of 1-(2-Thienyl)-1-propanone is not well-established. It is known that thiophene derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These reactions could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propionylthiophene can be synthesized through the Friedel-Crafts acylation of thiophene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Propionylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring is highly reactive towards electrophiles, leading to substitution reactions at the 2-position.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Electrophilic Substitution: 2-Bromo-2-propionylthiophene, 2-nitro-2-propionylthiophene.
Oxidation: this compound sulfoxide, this compound sulfone.
Reduction: this compound alcohol.
Scientific Research Applications
2-Propionylthiophene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used as a building block in the production of pharmaceuticals, agrochemicals, and materials science
Comparison with Similar Compounds
2-Acetylthiophene: Similar structure but with an acetyl group instead of a propionyl group.
2-Benzoylthiophene: Contains a benzoyl group, leading to different reactivity and applications.
2-Formylthiophene: Features a formyl group, making it more reactive towards nucleophiles.
Uniqueness: 2-Propionylthiophene is unique due to its specific propionyl group, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its analogs, making it valuable in specific synthetic and research contexts .
Properties
IUPAC Name |
1-thiophen-2-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-2-6(8)7-4-3-5-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPZQZZWAMAHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159933 | |
Record name | 1-(2-Thienyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
107.00 °C. @ 11.00 mm Hg | |
Record name | 2-Propanoylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13679-75-9 | |
Record name | 1-(2-Thienyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13679-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propionylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propionylthiophene | |
Source | DTP/NCI | |
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Record name | 1-(2-Thienyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-thienyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.788 | |
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Record name | 2-PROPIONYLTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY658TVP5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Propanoylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
57.00 °C. @ 760.00 mm Hg | |
Record name | 2-Propanoylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2-Propionylthiophene and does it always maintain a planar conformation?
A: this compound consists of a thiophene ring with a propionyl group attached at the second position. While the thiophene ring itself is planar, the planarity of the entire molecule has been a subject of debate. Quantum chemical calculations at the MP2 level of theory suggested that the ethyl group of the propionyl moiety is slightly tilted out of the thiophene ring plane. This non-planar conformation was confirmed experimentally through microwave spectroscopy and analysis of isotopic substitutions. []
Q2: What are the key spectroscopic data points for characterizing this compound?
A: Microwave spectroscopy has been instrumental in characterizing this compound. This technique allowed for the precise determination of its rotational constants and quartic centrifugal distortion constants, providing valuable insights into its molecular geometry. [] Additionally, techniques like NMR and IR spectroscopy can be employed to further elucidate its structural features.
Q3: Have any computational chemistry studies been conducted on this compound?
A: Yes, computational studies employing the MP2 level of theory have been used to investigate the conformational preferences of this compound. These calculations indicated a slight tilt of the ethyl group in the propionyl moiety with respect to the thiophene ring plane, suggesting a non-planar conformation. []
Q4: Is this compound utilized as a building block in the synthesis of other compounds?
A: Yes, this compound serves as a starting material in the synthesis of various compounds. For instance, it is used in the preparation of Schiff bases when reacted with S-benzyldithiocarbazate (SBDTC) and S-methyldithiocarbazate (SMDTC) in the presence of ethanol. [] Additionally, its reduction with sodium borohydride leads to the formation of racemic 3-chloro-1-(2-thienyl)-1-propanol, a crucial intermediate in the synthesis of Duloxetine, an antidepressant drug. []
Q5: How is the chirality of Duloxetine intermediates derived from this compound addressed?
A: The racemic 3-chloro-1-(2-thienyl)-1-propanol, obtained from the reduction of this compound, undergoes kinetic resolution using lipase B from Candida antarctica as a catalyst. This enzymatic resolution yields the desired (S)-3-chloro-1-(2-thienyl)-1-propanol, a key chiral building block for Duloxetine synthesis, along with its corresponding (R)-butanoate. []
Q6: Are there alternative synthetic approaches for Duloxetine that involve this compound derivatives?
A: Yes, an alternative approach utilizes (S,S)-TsDPEN-Ru complex as a catalyst in an asymmetric transfer hydrogenation reaction. This method, employing formic acid and triethylamine, effectively converts β-amino ketones containing electron-withdrawing groups into their corresponding (S)-γ-aminoalcohols. This strategy offers a valuable route to Duloxetine with high enantiomeric excess. []
Q7: What are the potential applications of the Schiff bases derived from this compound?
A: Schiff bases synthesized from this compound and dithiocarbazates have been investigated for their potential biological activities. These activities include cytotoxic effects against various cancer cell lines, such as human ovarian cancer cells (CaOV-3), human breast carcinoma cells (MDA-MB-231), and human liver carcinoma cells (HEP-G2). Additionally, their antimicrobial properties have been evaluated against a panel of bacteria and fungi. []
Q8: Are there any safety concerns regarding the use of this compound as a flavoring agent?
A: The European Food Safety Authority (EFSA) has evaluated the safety of this compound as a flavoring substance. Based on their assessment, which considered factors like structure-activity relationships, dietary intake, and available toxicity data, the panel concluded that this compound, at its estimated levels of dietary intake, does not raise safety concerns. []
Q9: What analytical methods are typically employed to study this compound and its derivatives?
A9: Various analytical techniques are crucial for characterizing and quantifying this compound and its derivatives. These include:
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